molecular formula C18H17NO2 B4409108 1-[3-(allyloxy)benzoyl]indoline

1-[3-(allyloxy)benzoyl]indoline

Cat. No. B4409108
M. Wt: 279.3 g/mol
InChI Key: BDVDLSDMHPNGEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(allyloxy)benzoyl]indoline is an organic compound that belongs to the family of indole derivatives. This compound has gained significant interest in scientific research due to its unique chemical structure and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[3-(allyloxy)benzoyl]indoline is not fully understood. However, it has been proposed that the compound exerts its therapeutic effects through the modulation of various signaling pathways in the body. It has been shown to inhibit the activity of pro-inflammatory cytokines and enzymes, leading to a reduction in inflammation. The compound has also been shown to induce cell death in cancer cells through the activation of apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. The compound has also been shown to induce cell death in cancer cells by activating apoptotic pathways. Additionally, it has been shown to have anti-microbial properties, inhibiting the growth of various bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[3-(allyloxy)benzoyl]indoline in lab experiments include its unique chemical structure, which allows for the investigation of various signaling pathways and its potential therapeutic applications. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of 1-[3-(allyloxy)benzoyl]indoline. One potential direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is the investigation of its potential use in combination with other compounds for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a unique compound that has gained significant interest in scientific research due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. Further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Scientific Research Applications

1-[3-(allyloxy)benzoyl]indoline has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

2,3-dihydroindol-1-yl-(3-prop-2-enoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-2-12-21-16-8-5-7-15(13-16)18(20)19-11-10-14-6-3-4-9-17(14)19/h2-9,13H,1,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDVDLSDMHPNGEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC(=C1)C(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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